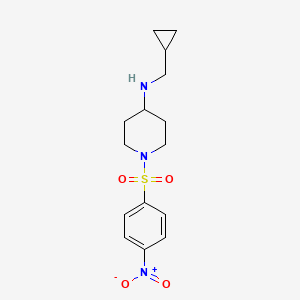

N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C15H21N3O4S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-1-(4-nitrophenyl)sulfonylpiperidin-4-amine |

InChI |

InChI=1S/C15H21N3O4S/c19-18(20)14-3-5-15(6-4-14)23(21,22)17-9-7-13(8-10-17)16-11-12-1-2-12/h3-6,12-13,16H,1-2,7-11H2 |

InChI Key |

IGYCNYNNZRSVIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine Ring

- The piperidine ring is typically synthesized via cyclization reactions starting from suitable precursors such as amino alcohols or haloamines.

- Common synthetic strategies involve intramolecular nucleophilic substitution or reductive amination to form the six-membered nitrogen heterocycle.

- Alternative approaches include building the piperidine ring by cyclization of linear precursors containing nitrogen and carbon chains.

Introduction of the 4-Nitrobenzenesulfonyl Group

- Sulfonylation is achieved by reacting the piperidine intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions.

- Typical bases used include triethylamine or pyridine, which neutralize the hydrochloric acid formed during the sulfonylation.

- The reaction is usually conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures to control the reaction rate and avoid side reactions.

Attachment of the Cyclopropylmethyl Group

- The final step involves alkylation of the piperidine nitrogen with cyclopropylmethyl halide (commonly bromide or chloride).

- This alkylation is performed in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen and facilitate nucleophilic substitution.

- Solvents like acetonitrile or dimethylformamide are preferred for their ability to dissolve both reactants and bases and promote the reaction.

- Reaction conditions are optimized to maximize yield and minimize by-products, often involving temperature control and reaction time monitoring.

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of amino precursors | Intramolecular nucleophilic substitution or reductive amination |

| 2 | Sulfonylation | 4-Nitrobenzenesulfonyl chloride, base (Et3N), DCM, 0–25 °C | Control of temperature critical to avoid overreaction |

| 3 | N-Alkylation | Cyclopropylmethyl bromide/chloride, base (K2CO3), DMF, 50–80 °C | Optimization of base and solvent for yield |

Industrial Considerations and Optimization

- Catalytic Systems: For scale-up, catalytic methods such as palladium-catalyzed Buchwald–Hartwig amination have been employed for related piperidine derivatives, but for this compound, transition metal-free alkylation is preferred to avoid metal contamination issues.

- Continuous Flow Reactors: Implementation of continuous flow chemistry can improve reaction control, safety, and scalability, especially for sulfonylation and alkylation steps.

- Purification: Techniques such as recrystallization and chromatographic purification (flash chromatography, preparative HPLC) are used to achieve high purity, critical for biological applications.

- Yield Optimization: Bases and leaving groups are carefully selected to maximize nucleophilicity and minimize side reactions, as seen in analogous compounds where changing leaving groups from sulfoxides to chlorides improved yields significantly.

Mechanistic Insights

- The sulfonylation step involves nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride electrophile, forming the sulfonamide linkage.

- The alkylation step proceeds via nucleophilic substitution (SN2) where the deprotonated amine attacks the electrophilic carbon of the cyclopropylmethyl halide.

- The presence of the electron-withdrawing nitro group on the benzenesulfonyl moiety increases the electrophilicity of the sulfonyl chloride, facilitating the sulfonylation reaction.

Comparative Analysis with Similar Compounds

| Feature | N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine | Related Piperidine Sulfonamides |

|---|---|---|

| Sulfonyl Group | 4-Nitrobenzenesulfonyl (electron-withdrawing) | Dihydrobenzofuran sulfonyl (less electron-withdrawing) |

| Alkyl Substituent on Nitrogen | Cyclopropylmethyl (steric hindrance, modulates pharmacokinetics) | Methyl or other alkyl groups |

| Synthetic Complexity | Moderate, multi-step with sulfonylation and alkylation | Similar multi-step syntheses |

| Biological Activity Potential | Enzyme inhibition, receptor modulation | Neurological and anticancer applications |

Summary Table of Key Properties and Identifiers

| Property | Data |

|---|---|

| Molecular Formula | C15H21N3O4S |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-1-(4-nitrophenyl)sulfonylpiperidin-4-amine |

| InChI | InChI=1S/C15H21N3O4S/c19-18(20)14-3-5-15(6-4-14)23(21,22)17-9-7-13(8-10-17)16-11-12-1-2-12/h3-6,12-13,16H,1-2,7-11H2 |

| InChI Key | IGYCNYNNZRSVIM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CNC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N+[O-] |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products Formed

Reduction: Reduction of the nitro group forms the corresponding amine.

Substitution: Substitution of the sulfonyl group can yield various derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” would depend on its specific biological target. Generally, compounds with a piperidine core can interact with various receptors and enzymes in the body. The nitrobenzenesulfonyl group may enhance binding affinity to certain proteins, while the cyclopropylmethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitrobenzenesulfonyl group in the target compound contrasts with the dihydrobenzofuran sulfonyl in , which may alter solubility and receptor affinity.

- Biological Implications : Compounds like and hint at neurological applications (e.g., sigma receptor antagonism or dopamine modulation), suggesting the target may share similar pathways .

Biological Activity

N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle that serves as a core structure for various pharmacological agents.

- Cyclopropylmethyl Group : This group introduces steric hindrance, which may influence the compound's interactions with biological targets.

- 4-Nitrobenzenesulfonyl Moiety : This functional group acts as an electrophilic site, enhancing the compound's reactivity towards nucleophiles and potentially increasing binding affinity to target proteins.

The molecular formula of this compound is , with a molecular weight of 339.4 g/mol .

The biological activity of this compound is primarily associated with its potential to inhibit specific enzymes or receptors. The presence of the nitrobenzenesulfonyl group is particularly significant as it may enhance binding affinity and modulate enzyme activity or receptor signaling pathways. Compounds with similar structures have shown promise in treating various conditions, including cancer and neurological disorders .

In Vitro Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimycobacterial Activity : In studies involving derivatives with nitrobenzenesulfonamide groups, compounds demonstrated significant inhibition against Mycobacterium tuberculosis (Mtb), with minimal cytotoxicity. For instance, certain hybrids showed a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL, comparable to established anti-TB drugs like rifampicin .

- Calcium Channel Modulation : Some studies have explored the ability of these compounds to block T-type calcium channels. However, it was noted that not all derivatives exhibited this activity, indicating variable pharmacological profiles among related compounds .

- Cytotoxicity Assays : The selectivity index (SI) for several derivatives was reported to be greater than 30, suggesting low toxicity and high selectivity for therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Ethambutol | 1.56 | >50 | >30 |

| Rifampicin | 0.1 | >25 | >250 |

| Isoniazid | 0.05 | >500 | 1.5 |

Case Studies

A notable study involved synthesizing various benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, which were tested for their antituberculosis activity. These derivatives exhibited promising results against Mtb with low cytotoxicity, highlighting the potential for further development in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.